Home > Products > Screening Compounds P105574 > 6-(Pyridin-4-yl)-7H-purine
6-(Pyridin-4-yl)-7H-purine - 165546-25-8

6-(Pyridin-4-yl)-7H-purine

Catalog Number: EVT-1182456
CAS Number: 165546-25-8
Molecular Formula: C10H7N5
Molecular Weight: 197.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

The compound is classified as a purine analog, which means it is structurally related to purines, a group of nitrogen-containing compounds that are essential for various biological functions, including DNA and RNA synthesis. Purine derivatives often exhibit pharmacological activities, making them important in drug development.

Synthesis Analysis

The synthesis of 6-(Pyridin-4-yl)-7H-purine can be achieved through several methods, typically involving the functionalization of existing purine structures. A common approach includes:

  1. Starting Material: The synthesis often begins with 2-fluoro-6-chloropurine or 2,6-dichloropurine as starting materials.
  2. Alkylation: The initial step involves the alkylation of the purine base using appropriate alkyl halides under basic conditions, resulting in a mixture of regioisomers.
  3. Suzuki Coupling Reaction: A regioselective Suzuki reaction can be performed at the C-6 position using boronic acids to introduce the pyridine moiety.
  4. Nucleophilic Substitution: Finally, nucleophilic substitution reactions can be conducted at C-2 or C-6 positions using various amines to yield the desired compound.

These methods have been optimized for efficiency and yield, often utilizing techniques such as column chromatography for purification and spectral analysis (IR, NMR) for structural confirmation .

Molecular Structure Analysis

The molecular structure of 6-(Pyridin-4-yl)-7H-purine consists of a fused bicyclic system featuring a purine core and a pyridine ring. Key structural features include:

  • Planarity: The purine core typically exhibits a planar conformation, which is crucial for its biological activity.
  • Dihedral Angles: The dihedral angles between the pyridine ring and the purine core influence the compound's electronic properties and interactions with biological targets.
  • Substituents: The nature and position of substituents on the purine ring can significantly affect its pharmacological profile.

Detailed crystallographic studies may reveal specific bond lengths, angles, and torsional characteristics that are essential for understanding its reactivity and interaction with biological macromolecules .

Chemical Reactions Analysis

6-(Pyridin-4-yl)-7H-purine can participate in various chemical reactions, including:

  1. Nucleophilic Substitution: The presence of electron-withdrawing groups on the purine ring enhances its reactivity towards nucleophiles.
  2. Cross-Coupling Reactions: It can undergo cross-coupling reactions with other aryl or heteroaryl halides to form more complex structures.
  3. Hydrogen Bonding: The nitrogen atoms in both the purine and pyridine rings can engage in hydrogen bonding interactions, which are critical for its biological activity.

These reactions are typically carried out under controlled conditions to optimize yield and selectivity .

Mechanism of Action

The mechanism of action for 6-(Pyridin-4-yl)-7H-purine involves its interaction with specific biological targets such as enzymes or receptors.

  1. Enzyme Inhibition: This compound may act as an inhibitor for certain kinases involved in cell signaling pathways, particularly those associated with cancer progression.
  2. Antiviral Activity: Some studies suggest that purine derivatives can inhibit viral replication by mimicking natural substrates necessary for nucleic acid synthesis.

Quantitative structure–activity relationship (QSAR) studies help elucidate how structural modifications influence biological activity, guiding further drug design efforts .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-(Pyridin-4-yl)-7H-purine are critical for its application in medicinal chemistry:

  • Solubility: Typically soluble in polar solvents; solubility can vary based on substituents.
  • Melting Point: The melting point may provide insights into purity and crystalline form.
  • Stability: Stability under physiological conditions is crucial for therapeutic applications; this includes resistance to metabolic degradation.

Characterization techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) may be employed to assess these properties .

Applications

The applications of 6-(Pyridin-4-yl)-7H-purine span several fields:

  1. Anticancer Agents: Due to its ability to inhibit specific kinases, it is being explored as a potential anticancer agent.
  2. Antiviral Compounds: Its structural similarity to nucleotides allows it to interfere with viral replication processes.
  3. Pharmaceutical Development: Ongoing research focuses on optimizing its pharmacokinetic properties to enhance efficacy and reduce side effects.

Research continues to explore novel derivatives based on this scaffold for improved therapeutic profiles against various diseases .

Introduction to 6-(Pyridin-4-yl)-7H-purine

Nomenclature and Structural Classification of Purine Derivatives

The compound designated as 6-(Pyridin-4-yl)-7H-purine belongs to the class of C6-substituted purines, where a pyridin-4-yl group replaces the hydrogen atom at the C6 position of the purine core. According to IUPAC conventions, the parent structure is 7H-purine (indicating the hydrogen atom resides predominantly at N7 in the predominant tautomer). The substituent "6-(pyridin-4-yl)" explicitly defines the pyridine ring attached via its C4 carbon to the purine's C6 carbon [1] [6]. This classification places it within a broader category of purine hybrids, characterized by the fusion of two distinct nitrogen-containing heterocyclic systems.

Structurally, the purine scaffold is a 9H-diazaheterocycle comprising fused pyrimidine and imidazole rings, possessing inherent tautomeric versatility. The unsubstituted purine exists in equilibrium among four major tautomers (1H-, 3H-, 7H-, and 9H-), with the 7H- and 9H- forms typically dominant in biological contexts [1] [4]. Substitution at C6, as in this compound, significantly influences the tautomeric equilibrium and electronic properties. The appended pyridin-4-yl group introduces an electron-deficient nitrogen para to the linkage point, conferring distinct electronic and hydrogen-bonding characteristics compared to common biological substituents like amino or alkylthio groups at C6 [9].

Table 1: Core Structural Features of 6-(Pyridin-4-yl)-7H-purine

FeatureDescription
Systematic Name6-(Pyridin-4-yl)-7H-purine
Core StructurePurine (Fused imidazo[4,5-d]pyrimidine)
Substituent PositionC6 of the purine ring
Substituent TypePyridin-4-yl (4-Pyridyl)
Predominant Tautomer7H-Purine (N7-H)
Key Electronic EffectElectron-withdrawing character imparted by the pyridinyl nitrogen, modulating electron density in the purine ring

Historical Development of Purine-Based Pharmacophores in Medicinal Chemistry

Purines occupy a central position in medicinal chemistry due to their fundamental roles in nucleic acids (adenine, guanine) and cellular energy metabolism (ATP, GTP). The historical development of purine-based drugs stems from exploiting these native biological functions. Early successes involved nucleoside analogues like mercaptopurine (anti-leukemic, 1950s) and acyclovir (antiviral, 1970s), which mimic natural purines to disrupt DNA synthesis [7] [9].

A significant conceptual shift occurred with the rational design of C6,N9-disubstituted purines targeting purine-binding pockets beyond polymerase enzymes. This approach leveraged the purine ring as a privileged "scaffold" capable of displaying diverse substituents to interact with specific protein targets. Seminal examples include:

  • Kinase Inhibitors: Olomoucine and roscovitine (C2, N6, N9 substituted) demonstrated potent inhibition of cyclin-dependent kinases (CDKs), validating purines as kinase inhibitor scaffolds [9].
  • HSP90 Inhibitors: Purine-scaffold inhibitors like PU-H71 (bearing an N9-alkyl side chain and C8-aryl group) exploit the ATP-binding site of the chaperone HSP90, crucial in cancer therapy [9].
  • Antivirals: Purine nucleosides like abacavir (N1, N6 modified) became cornerstone treatments for HIV [7].

The evolution towards aryl/heteroaryl substitution at C6, exemplified by 6-(Pyridin-4-yl)-7H-purine, represents a strategy to enhance binding affinity and selectivity. Replacing traditional amino or thiol groups at C6 with aromatic systems like pyridine increases rigidity, modulates electronic properties, and provides novel vectors for hydrophobic or π-stacking interactions within target binding sites [3] [9]. This design principle is evident in advanced clinical candidates targeting diverse enzyme classes.

Significance of Pyridine-Substituted Purines in Heterocyclic Chemistry

The integration of a pyridine ring onto the purine core at C6 creates a unique bifunctional heterocyclic system with synergistic properties:

  • Enhanced Molecular Recognition Capability: The pyridinyl nitrogen acts as an additional hydrogen bond acceptor. Combined with the purine's N1, N3, N7, and N9 acceptor sites and C2, C8, and NH donor potentials, it offers exceptional versatility for forming specific interactions with biological targets like kinases or polymerases [4] [9].
  • Modulation of Physicochemical Properties: Pyridine is more electron-withdrawing than phenyl or alkyl groups. Substitution at C6 thus lowers the electron density of the purine ring, potentially enhancing metabolic stability and membrane permeability compared to C6-aminopurines. The basic pyridinyl nitrogen (pKa ~5-6) introduces pH-dependent solubility, beneficial for drug formulation [5] [9].
  • Versatility as Synthetic Intermediates: The pyridine ring provides distinct sites for further chemical elaboration (e.g., N-alkylation, electrophilic substitution if activated, metal-catalyzed coupling at C2/C6). This facilitates the synthesis of diverse libraries around the core 6-(pyridin-4-yl)purine scaffold for structure-activity relationship (SAR) exploration [9].
  • Mimicry of Nucleobase Interactions: The planar, nitrogen-rich structure allows this hybrid to mimic natural purine nucleobases within enzyme active sites. However, the pyridinyl group disrupts the canonical hydrogen-bonding pattern, potentially conferring selectivity over ubiquitous purine-binding proteins [3] [4]. This scaffold exemplifies the broader trend in medicinal chemistry towards designed multifunctional heterocycles, where combining distinct ring systems generates novel pharmacological profiles unattainable with simpler structures [5] [9]. Its significance lies in providing a chemically tractable platform for developing potent and selective modulators of challenging biological targets.

Properties

CAS Number

165546-25-8

Product Name

6-(Pyridin-4-yl)-7H-purine

IUPAC Name

6-pyridin-4-yl-7H-purine

Molecular Formula

C10H7N5

Molecular Weight

197.2 g/mol

InChI

InChI=1S/C10H7N5/c1-3-11-4-2-7(1)8-9-10(14-5-12-8)15-6-13-9/h1-6H,(H,12,13,14,15)

InChI Key

YKVSLWREXFCGPW-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1C2=C3C(=NC=N2)N=CN3

Synonyms

9H-Purine, 6-(4-pyridinyl)-

Canonical SMILES

C1=CN=CC=C1C2=C3C(=NC=N2)N=CN3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.